

# Application Notes: L-Galactose-<sup>13</sup>C-1 Breath Test for Liver Function Assessment

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: L-Galactose-13C-1

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Audience: Researchers, scientists, and drug development professionals.

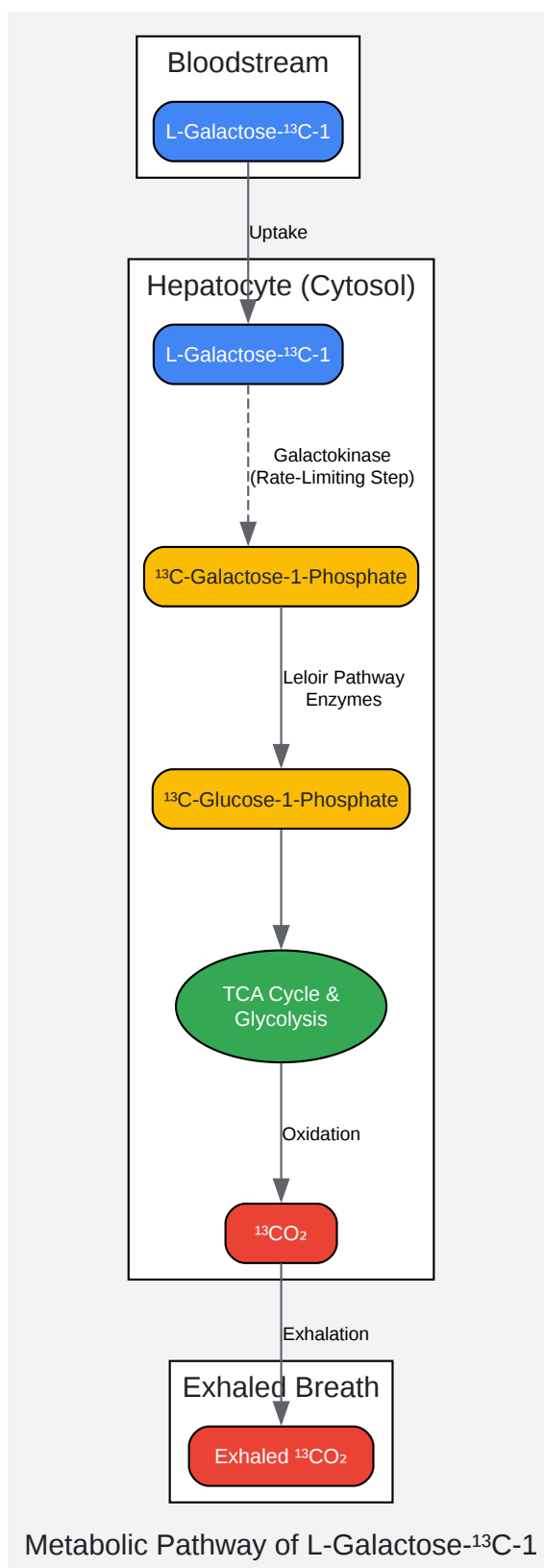
## Introduction

The assessment of hepatic function is crucial in the diagnosis, staging, and management of liver diseases, as well as in the development of hepatotoxic drugs. While liver biopsy remains the gold standard for diagnosing the presence and severity of liver disease, it is an invasive procedure with potential complications.[1] Consequently, there is a significant need for non-invasive, quantitative, and reliable methods to assess liver function. The L-Galactose-<sup>13</sup>C-1 Breath Test (GBT) is a non-invasive diagnostic tool that measures the metabolic capacity of the liver, providing a quantitative assessment of functional hepatic cell mass.[2]

## Principle of the Method

The GBT is based on the principle that galactose is almost exclusively metabolized by the liver. [3] Following administration, <sup>13</sup>C-labeled galactose is absorbed and transported to the liver, where it enters the Leloir pathway. The rate-limiting step in this pathway is the phosphorylation of galactose to galactose-1-phosphate, a reaction catalyzed by the cytosolic enzyme galactokinase.[2][3] Subsequent enzymatic reactions convert galactose-1-phosphate into glucose-1-phosphate, which can then enter glycolysis and the tricarboxylic acid (TCA) cycle. This process ultimately leads to the oxidation of the <sup>13</sup>C-1 carbon of galactose, releasing it as labeled carbon dioxide (<sup>13</sup>CO<sub>2</sub>) in the exhaled breath.

The rate of  $^{13}\text{CO}_2$  exhalation is directly proportional to the liver's capacity to metabolize galactose, thus reflecting the functional mass of hepatocytes.[2] A reduction in liver function, as seen in cirrhosis or fibrosis, leads to a decreased rate of  $^{13}\text{C}$ -galactose metabolism and consequently, a lower amount of  $^{13}\text{CO}_2$  in the breath.[1][4] The analysis of  $^{13}\text{CO}_2$  in breath samples can be performed using isotope ratio mass spectrometry (IRMS) or infrared spectrometry (IR).[5][6]



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Caption: Metabolism of L-Galactose-<sup>13</sup>C-1 in the liver.

## Applications in Research and Drug Development

The GBT is a versatile tool with several key applications:

- **Diagnosis of Liver Cirrhosis:** The test can effectively distinguish between healthy individuals and patients with liver cirrhosis.[\[1\]](#)[\[4\]](#)
- **Staging of Liver Disease:** GBT results correlate with the severity of liver disease. It can differentiate between patients with compensated versus decompensated cirrhosis and its results are significantly different across various stages of liver fibrosis in chronic hepatitis C. [\[4\]](#)[\[7\]](#)
- **Quantitative Assessment of Liver Function:** The test provides a dynamic measure of hepatic metabolic capacity, which can be more informative than static biochemical tests.
- **Monitoring Disease Progression:** Serial GBT measurements can potentially track the progression of chronic liver disease or the response to therapeutic interventions.
- **Investigating Inborn Errors of Metabolism:** The test is used to assess whole-body galactose oxidation capacity in patients with metabolic disorders like classical galactosemia.[\[8\]](#)

## Quantitative Data Summary

The performance of the  $^{13}\text{C}$ -Galactose Breath Test has been evaluated in various clinical settings. The tables below summarize key quantitative findings.

Table 1: Diagnostic Accuracy of GBT for Liver Cirrhosis

Parameter	Value	Population	Source
Sensitivity	93%	Normal Subjects vs. Cirrhotics	[4]
Specificity	87%	Normal Subjects vs. Cirrhotics	[4]
Sensitivity	71.4%	Compensated vs. Decompensated Cirrhosis	[1]
Specificity	85.0%	Compensated vs. Decompensated Cirrhosis	[1]

| Accuracy | 83.7% | Compensated vs. Decompensated Cirrhosis |[1] |

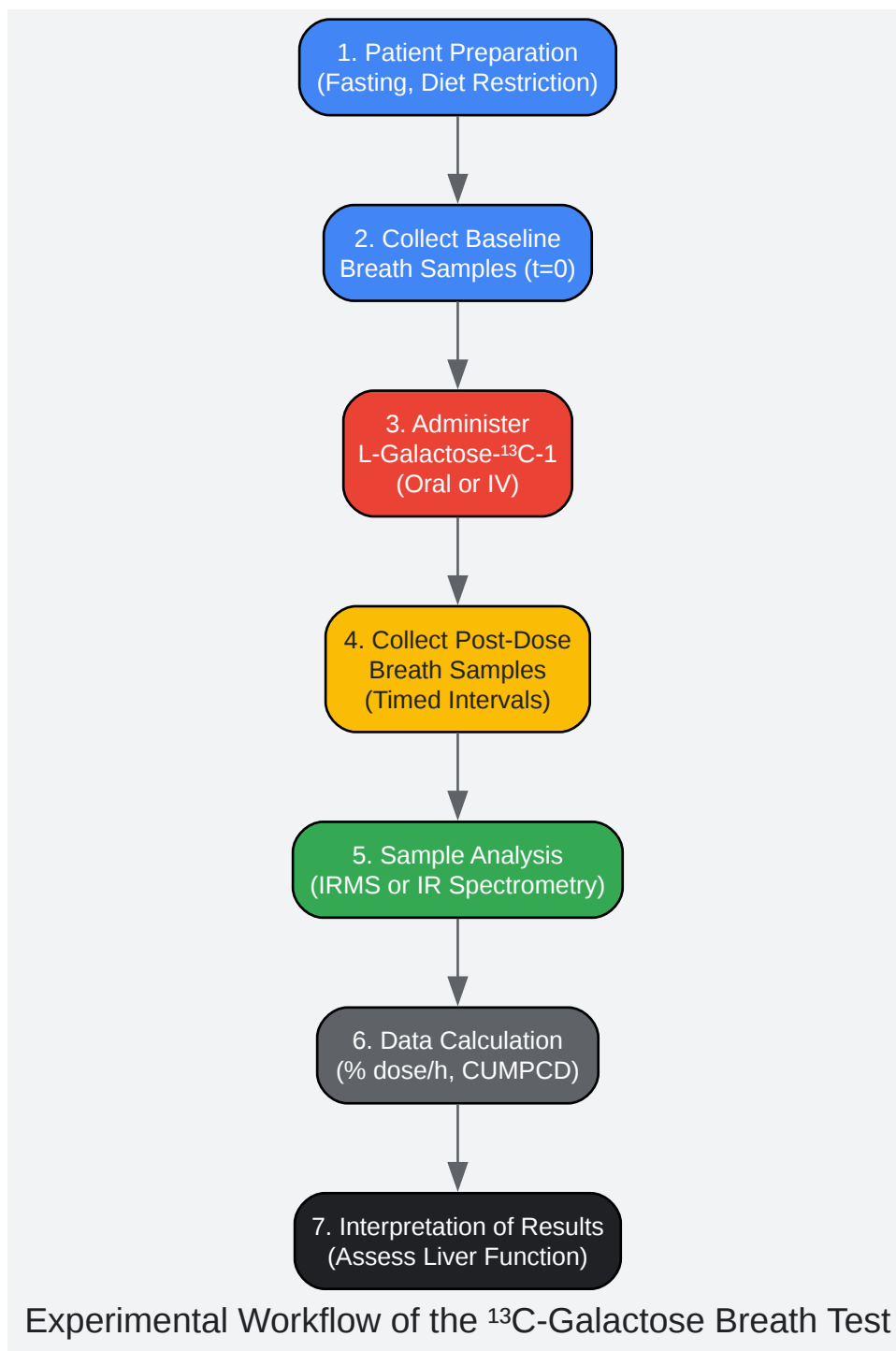
Table 2: Correlation of GBT with Liver Function in a Rat Model

Parameter	Correlation Coefficient (r)	p-value	Model	Source
SP(25) vs. LW/BW	0.923	< 0.0001	Hepatectomy Rat Model	[9][10]
S(30) vs. LW/BW	0.889	< 0.0001	Hepatectomy Rat Model	[9]

SP(25): Single point  $^{13}\text{CO}_2$  level at 25 minutes. S(30): Total  $^{13}\text{CO}_2$  output at 30 minutes.  
LW/BW: Liver weight/body weight ratio.

## Protocols: L-Galactose- $^{13}\text{C}$ -1 Breath Test

This section provides detailed methodologies for performing the GBT. Two primary protocols, oral and intravenous administration, are described.



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Caption: General workflow for the  $^{13}\text{C}$ -Galactose Breath Test.

## Protocol 1: Oral Administration (Human Clinical Studies)

This protocol is adapted from studies assessing liver function in patients with cirrhosis and other chronic liver diseases.[4][8]

#### A. Patient Preparation

- Fasting: Patients should fast for a minimum of 2 hours, though an overnight fast is often preferred.[8] They are allowed to drink water during the fasting period and the test.[8]
- Dietary Restrictions: Instruct patients to avoid  $^{13}\text{C}$ -enriched foods (e.g., corn-based products) for at least 2 days prior to the test to ensure a stable baseline  $^{13}\text{CO}_2$  level.[8]
- Resting State: Patients should remain in a resting state (sitting or lying down) throughout the duration of the test.[8]

#### B. Materials and Reagents

- L-Galactose-1- $^{13}\text{C}$  (e.g., 100 mg).[4]
- Unlabeled carrier galactose (e.g., 25 g/m<sup>2</sup> body surface area).[4]
- Drinking water (for dissolving galactose).
- Breath collection tubes (e.g., glass Vacutainer tubes).[8]
- Straws for breath collection.

#### C. Test Procedure

- Baseline Sampling (t=0): Collect two baseline breath samples before administering the galactose solution.[8] To collect a sample, instruct the patient to take a deep breath, hold it for approximately 3 seconds, and then exhale gently through a straw into the collection tube. [8]
- Dose Preparation and Administration: Dissolve the L-Galactose-1- $^{13}\text{C}$  and the unlabeled carrier galactose in a standard volume of water. Administer the solution orally to the patient.
- Post-Dose Sampling: Collect duplicate breath samples at regular intervals. A common schedule is every 30 minutes for up to 4 hours for cirrhosis assessment.[4] For other

applications, sampling at 60, 90, and 120 minutes may be sufficient.[8]

- Sample Storage: Store the collected breath samples at room temperature until analysis.[8]

#### D. Data Analysis and Interpretation

- $^{13}\text{CO}_2$  Measurement: Analyze the  $^{13}\text{C}/^{12}\text{C}$  isotope ratio in the exhaled  $\text{CO}_2$  using an appropriate analytical instrument (e.g., isotope ratio mass spectrometer).
- Calculation: Results are often expressed as the percentage of the administered  $^{13}\text{C}$  dose recovered per hour (%dose/h) or as the cumulative percentage of the dose recovered (CUMPCD) over the test duration.[1][8]
- Interpretation: A lower CUMPCD or %dose/h value compared to healthy controls is indicative of impaired hepatic metabolic function.

## Protocol 2: Intravenous Administration (Preclinical Research)

This protocol is based on studies conducted in animal models (e.g., rats) to investigate the correlation between GBT and liver mass.[9][10]

#### A. Animal Preparation

- Anesthesia: Anesthetize the animal (e.g., with Nembutal) to maintain a stable state during the procedure.[9]
- Catheterization: Place a catheter in a suitable vein (e.g., femoral vein) for the administration of the test substance.[9]

#### B. Materials and Reagents

- L-Galactose-1- $^{13}\text{C}$  solution for injection.
- Anesthetic agent.
- Metabolic cage or system for collecting expired air.

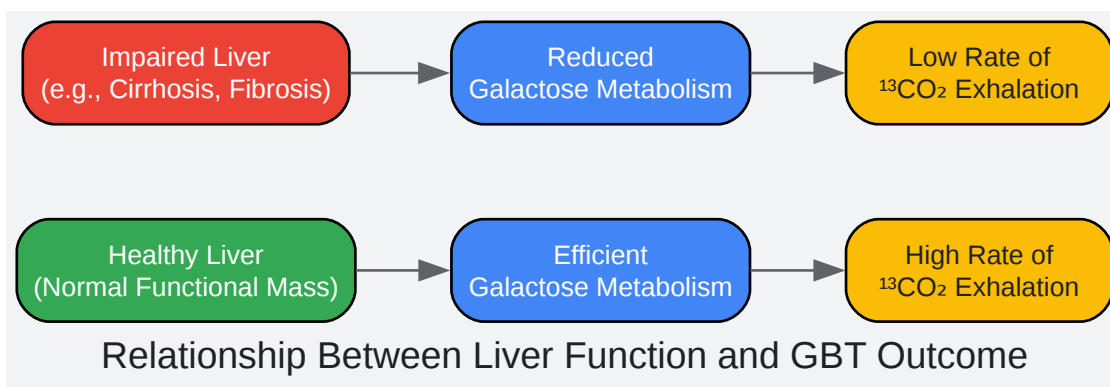


### C. Test Procedure

- **Baseline Sampling:** Collect baseline expiratory air before the injection.
- **Dose Administration:** Administer a bolus of L-Galactose-1-<sup>13</sup>C intravenously. A typical dose in rat models is 100 mg/kg.[9][10]
- **Expiratory Air Collection:** Continuously or intermittently measure the <sup>13</sup>CO<sub>2</sub> levels in the expired air for a period of 60 to 120 minutes.[9][10]

### D. Data Analysis and Interpretation

- **<sup>13</sup>CO<sub>2</sub> Measurement:** Quantify the <sup>13</sup>CO<sub>2</sub> concentration in the collected air samples.
- **Calculation:** Determine the total <sup>13</sup>CO<sub>2</sub> output over a specific period (e.g., S(30)) or the single point <sup>13</sup>CO<sub>2</sub> level at a specific time (e.g., SP(25)).[9]
- **Interpretation:** In preclinical models, these values show a strong positive correlation with functional liver mass.[9][10] A lower <sup>13</sup>CO<sub>2</sub> output signifies reduced hepatic function or mass.



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Caption: Logic diagram of GBT outcomes in healthy vs. impaired liver.

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